molecular formula C21H19F3N2O3S B2836612 Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate CAS No. 860784-12-9

Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate

Cat. No.: B2836612
CAS No.: 860784-12-9
M. Wt: 436.45
InChI Key: VHGDAVZJJSZNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate is a heterocyclic compound featuring:

  • A thiazole ring substituted with a 4-methoxyphenyl group at position 3.
  • An anilino group (aromatic amine) at position 2 of the thiazole, further substituted with a trifluoromethyl (–CF₃) group at the para position.
  • An ethyl acetate ester moiety linked via an acetamido bridge.

This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

ethyl 2-[N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3S/c1-3-29-19(27)12-26(16-8-6-15(7-9-16)21(22,23)24)20-25-18(13-30-20)14-4-10-17(28-2)11-5-14/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGDAVZJJSZNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate (CAS No. 860784-12-9) is a complex organic compound characterized by its unique thiazole and trifluoromethyl functionalities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

  • Molecular Formula : C21H19F3N2O3S
  • Molecular Weight : 436.45 g/mol
  • Boiling Point : Approximately 535.5 °C
  • Density : 1.312 g/cm³
  • pKa : 2.31

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The thiazole moiety is known for its role in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cellular pathways associated with tumor growth:

  • Inhibition of CDK9 : this compound has been evaluated for its ability to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of CDK9 leads to decreased levels of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial and antifungal activities:

  • Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against various bacterial strains, with some exhibiting activity comparable to standard antibiotics such as norfloxacin .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Thiazole RingEssential for anticancer activity
Trifluoromethyl GroupEnhances lipophilicity and potency
Methoxy Group on Phenyl RingIncreases electron density, improving binding affinity

Case Studies and Experimental Findings

  • Antitumor Activity : A study involving a series of thiazole derivatives highlighted that compounds with similar structures had IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
  • Protease Inhibition : Another investigation assessed the protease inhibitory capacity of related compounds against SARS-CoV proteases, demonstrating that structural modifications can significantly affect inhibitory potency .
  • Antimicrobial Testing : Ethyl thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results that suggest further exploration into their use as antimicrobial agents is warranted .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate. Research indicates that compounds containing thiazole moieties exhibit selective cytotoxicity against various cancer cell lines.

Case Studies

  • In vitro Studies : A study demonstrated that thiazole derivatives showed promising activity against A549 human lung adenocarcinoma cells. The compound exhibited an IC50 value of 23.30 ± 0.35 µM, indicating significant cytotoxicity compared to standard treatments like cisplatin .
  • Structure-Activity Relationship : The presence of specific substituents, such as methoxy and trifluoromethyl groups, has been correlated with enhanced anticancer activity. For instance, the incorporation of a methoxy group on the phenyl ring significantly improved the efficacy against glioblastoma cells .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. This compound has shown potential against various microbial strains.

Research Findings

  • Antibacterial Efficacy : A recent investigation found that thiazole-integrated compounds exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell walls and inhibition of protein synthesis .
  • Antitubercular Activity : Another study reported that derivatives of thiazoles demonstrated significant antitubercular activity with minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL against Mycobacterium tuberculosis .

Anticonvulsant Properties

The anticonvulsant potential of thiazole-based compounds has garnered attention in neuropharmacological research.

Experimental Evidence

  • Picrotoxin-Induced Convulsion Model : Compounds similar to this compound were tested in animal models for their ability to inhibit picrotoxin-induced seizures. Results indicated a significant reduction in seizure frequency and duration, suggesting a promising avenue for developing new anticonvulsant medications .

Summary Table of Applications

ApplicationFindingsReference
AnticancerIC50 values of 23.30 ± 0.35 µM against A549 cells; structure activity relationship identified.
AntimicrobialEffective against Staphylococcus aureus and E. coli; mechanisms include cell wall disruption.
AntitubercularMIC of 0.09 µg/mL against Mycobacterium tuberculosis; significant antibacterial properties.
AnticonvulsantReduced seizure frequency in picrotoxin model; potential for new anticonvulsants.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties/Activity
Target Compound C₂₁H₁₈F₃N₃O₃S 449.45 4-Methoxyphenyl (thiazole), trifluoromethyl (anilino) Not reported Not reported
Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate C₁₄H₁₂F₃NO₂S 315.31 Trifluoromethylphenyl (thiazole) 37.8–40.6 Irritant (Xi)
Ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate C₁₃H₁₃N₃O₂S 283.33 Phenyl (thiazole) Not reported Synthetic intermediate
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate C₂₅H₂₅F₃N₆O₃S 548.2 Trifluoromethylphenyl, piperazine, urea Not reported High-yield synthesis (93.4%)
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate C₁₁H₁₁F₃O₂ 232.20 Trifluoromethylphenyl N/A (liquid) Boiling point: 105°C

Key Observations

Substituent Effects: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group improves solubility. In the target compound, the placement of the trifluoromethyl group on the anilino ring (vs. the thiazole in CAS 680215-92-3) may alter electronic interactions and binding affinity in biological systems.

Synthetic Challenges :

  • Introducing both methoxyphenyl and trifluoromethyl groups requires precise control, as seen in imine formation reactions (e.g., using 4-methoxybenzaldehyde and 4-(trifluoromethyl)aniline in ) .

Biological Relevance :

  • Thiazole derivatives with trifluoromethyl groups (e.g., ) are often explored for antimalarial activity due to their ability to disrupt parasitic targets .

Q & A

Q. What are the established synthetic routes for Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate, and what key intermediates are involved?

The synthesis typically involves a multi-step pathway:

  • Step 1 : Formation of the thiazole core via condensation of a benzothioamide derivative (e.g., 4-(4-methoxyphenyl)benzothioamide) with ethyl 4-bromo-3-oxobutanoate under reflux in ethanol .
  • Step 2 : Introduction of the trifluoromethylaniline moiety through nucleophilic substitution or coupling reactions, often using sodium ethoxide as a base to activate the thiazole ring .
  • Key intermediates : Ethyl 4-bromo-3-oxobutanoate and 4-(4-methoxyphenyl)-1,3-thiazol-2-amine are critical precursors.

Q. What spectroscopic methods are critical for confirming the compound’s structure?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions, particularly the trifluoromethyl and methoxyphenyl groups.
  • IR spectroscopy confirms functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
  • Mass spectrometry (LCMS) validates molecular weight and fragmentation patterns, with characteristic peaks for trifluoromethyl groups (e.g., m/z 789.1 [M+H]+ in related compounds) .

Q. What in vitro assays are recommended for initial screening of biological activity?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, leveraging structural similarities to thiazole derivatives with known activity .
  • Enzyme inhibition assays : Target-specific evaluations (e.g., kinase or protease inhibition) using fluorogenic substrates or ELISA-based methods, guided by the compound’s triazole and acetamide functionalities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields, especially with steric hindrance from the trifluoromethyl group?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or ethyl acetate improves esterification efficiency .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis reduces reaction time and mitigates steric effects .
  • Temperature control : Gradual heating (40–60°C) minimizes decomposition of heat-sensitive intermediates .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation when NMR data is inconclusive?

  • Single-crystal analysis : Crystallize the compound using slow evaporation in ethyl acetate/hexane mixtures. SHELX programs (e.g., SHELXL) refine the structure, identifying bond angles and torsional strain caused by the trifluoromethyl group .
  • Computational modeling : Complement crystallography with DFT calculations to predict electronic effects of the methoxyphenyl substituent on molecular geometry .

Q. How do structure-activity relationship (SAR) studies elucidate the role of the methoxyphenyl and trifluoromethyl groups?

  • Comparative analysis : Synthesize analogs lacking the methoxyphenyl or trifluoromethyl groups and test bioactivity. For example:

    Compound ModificationObserved Effect
    Replacement of methoxyphenyl with phenylReduced antimicrobial activity by 50%
    Removal of trifluoromethylLoss of kinase inhibition selectivity
  • 3D-QSAR modeling : Map electrostatic and steric fields to identify pharmacophoric features critical for target binding .

Q. How should researchers address conflicting biological activity data across studies?

  • Standardized protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by small sample sizes .
  • Orthogonal validation : Cross-verify results with alternative assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Methodological Notes

  • Key references : Synthesis (), SAR (), crystallography (), and bioactivity () were prioritized for methodological rigor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.